(2-Chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone
Overview
Description
The compound (2-Chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone
is an impurity of Empagliflozin , a novel, potent, and selective SGLT-2 inhibitor . It has been found to improve glycaemic control syndrome in diabetic rats .
Scientific Research Applications
Synthesis and Structural Characterization
Convenient Synthesis Approaches : Research has developed convenient synthesis methods for closely related compounds, emphasizing the efficient production of complex structures from simpler precursors. These methods aim to avoid undesired isomers and improve overall yields, demonstrating the chemical versatility and accessibility of such compounds for further study (Liu et al., 2008) (Liu et al., 2008).
Structural Insights through Degradation Studies : Degradation studies, such as those on empagliflozin, a related SGLT2 inhibitor, have provided structural characterization of degradation products under various conditions. This research helps in understanding the stability and potential transformation products of similar compounds, which is crucial for their development and quality control (Niguram & Kate, 2019).
Crystal Structure Analysis : Accidental synthesis and subsequent crystal structure determination of a similar compound highlight the unpredictability and complexity of chemical reactions. Such studies are essential for understanding the molecular geometry and potential reactivity of related compounds (Sun et al., 2017).
Biological Evaluation and Potential Applications
Cytotoxicity Against Tumor Cell Lines : The synthesis and evaluation of compounds with similar structural motifs, like (+)-altholactone, indicate significant cytotoxicity against various tumor cell lines. Such studies underscore the potential therapeutic applications of these compounds in cancer treatment (Ueno et al., 1989).
Chlorine-Methyl Exchange Rule in Isomorphous Structures : Research on isomorphous structures related to the compound demonstrates the chlorine-methyl exchange rule. This principle can guide the design and synthesis of new molecules with predictable properties and reactivity (Swamy et al., 2013).
Mechanism of Action
As an impurity of Empagliflozin, this compound may share similar mechanisms of action. Empagliflozin is a potent and selective SGLT-2 inhibitor , which means it works by inhibiting sodium-glucose transport proteins which are responsible for reabsorption of glucose in the kidneys. This leads to a reduction in blood glucose levels .
Properties
IUPAC Name |
[2-chloro-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO8/c24-17-6-3-13(23-22(29)21(28)20(27)18(10-25)32-23)9-16(17)19(26)12-1-4-14(5-2-12)31-15-7-8-30-11-15/h1-6,9,15,18,20-23,25,27-29H,7-8,10-11H2/t15-,18+,20+,21-,22+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYBCESELYGDJT-BPIZAFOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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